molecular formula C12H15N3 B137468 3-(Piperazin-1-YL)-1H-indole CAS No. 149669-53-4

3-(Piperazin-1-YL)-1H-indole

Cat. No.: B137468
CAS No.: 149669-53-4
M. Wt: 201.27 g/mol
InChI Key: VASVHOLFOSSBKT-UHFFFAOYSA-N
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Description

3-(Piperazin-1-YL)-1H-indole is a privileged chemical scaffold in medicinal chemistry, serving as a key synthetic intermediate and pharmacophore for developing central nervous system (CNS) targeted therapeutics. This compound's structural features, combining an indole heterocycle with a piperazine ring, make it a versatile building block for constructing potent and selective ligands for various neurologically relevant receptors. Researchers extensively utilize this core structure in the design of serotonin receptor modulators, with documented applications in developing compounds for 5-HT 6 and 5-HT 1D receptor subtypes . The piperazine-substituted indole framework is particularly valued in neuroscience research for its potential in investigating novel treatment pathways for cognitive disorders and psychoses. Structural modifications to this core, such as fluorination or the introduction of specific sulfonyl groups, have been demonstrated to significantly improve pharmacokinetic properties, including enhanced blood-brain barrier penetration and superior oral bioavailability in preclinical models . For instance, derivatives based on this scaffold have shown promise in improving acetylcholine levels in the hippocampus, suggesting potential research applications for Alzheimer's disease, and have also been explored as glycine uptake inhibitors for the study of psychotic disorders . The compound is intended for research purposes only in laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-piperazin-1-yl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-2-4-11-10(3-1)12(9-14-11)15-7-5-13-6-8-15/h1-4,9,13-14H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VASVHOLFOSSBKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60598539
Record name 3-(Piperazin-1-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149669-53-4
Record name 3-(Piperazin-1-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations for 3 Piperazin 1 Yl 1h Indole Derivatives

Established Synthetic Pathways for the Indole (B1671886) Core with Piperazine (B1678402) Substitution

The construction of the 3-(piperazin-1-yl)-1H-indole scaffold can be achieved through several established multi-step synthetic routes. A common approach involves the reaction of an indole derivative with a piperazine-containing moiety. For instance, 3-[(piperazin-1-yl)alkyl]-1H-indole derivatives are often synthesized by modifying a mono-substituted piperazine with 1H-indol-3-yl-alkyl halides, mesylates, or tosylates. vu.lt However, the availability and synthesis of mono-substituted piperazines can be complex. vu.lt

An alternative strategy starts with a commercially available indole-containing carboxylic acid, such as 4-(1H-indol-3-yl)butanoic acid. vu.lt This starting material can be converted to the corresponding amide by reaction with piperazine. However, direct acylation of piperazine with the acid chloride of 4-(1H-indol-3-yl)butanoic acid can be challenging due to the instability of the acid chloride, which may lead to intramolecular acylation and the formation of a carbazolone byproduct. vu.lt

Another established method involves the coupling of an indole derivative with a piperazine derivative. For example, the synthesis of 3-({4-[(4-Ethoxyphenyl)methyl]piperazin-1-YL}methyl)-1H-indole can be accomplished by first forming the piperazine ring through the reaction of 4-ethoxybenzyl chloride with piperazine, followed by a coupling reaction with an appropriate indole precursor. evitachem.com

Advanced Synthetic Approaches to this compound Analogs

To expand the chemical space and access novel derivatives with potentially improved pharmacological profiles, researchers have developed more advanced synthetic methodologies.

Mannich Reaction Applications in Indole-Piperazine Synthesis

The Mannich reaction is a powerful tool for the aminomethylation of acidic protons and has been successfully applied to the synthesis of indole-piperazine derivatives. uobaghdad.edu.iq This one-pot, three-component condensation reaction typically involves an active hydrogen compound (the indole), an aldehyde (often formaldehyde), and a secondary amine (piperazine or its derivatives). uobaghdad.edu.iqnih.gov This method allows for the direct introduction of a piperazin-1-ylmethyl group at the C3 position of the indole ring. vwr.com The reaction of indole with formaldehyde (B43269) and a 1-substituted piperazine in ethanol (B145695) at room temperature can yield the corresponding 3-[(4-substituted piperazin-1-yl)methyl]-1H-indole derivatives. nih.gov The Mannich reaction offers an efficient route to a variety of 3-aminomethylated indoles. uobaghdad.edu.iq

Scaffold Hybridization Strategies for Novel Indole-Piperazine Ligands

Scaffold hybridization, which involves combining two or more pharmacophoric units into a single molecule, is a widely used strategy in drug discovery to create novel ligands with enhanced or multi-target activities. nih.govresearchgate.net The indole-piperazine scaffold has been extensively used as a core for hybridization with other heterocyclic systems and pharmacophores. nih.gov

This strategy has led to the development of potent and selective ligands for various biological targets. For example, hybrid molecules incorporating the indole-piperazine moiety have been designed as serotonin (B10506) reuptake inhibitors and 5-HT1A/5-HT7 receptor ligands. nih.gov In one instance, a series of indole piperazine hybrids were synthesized by combining the two pharmacophores, resulting in compounds with significant serotonin reuptake inhibitory activity and high binding affinities for 5-HT1A and 5-HT7 receptors. nih.gov

Another approach involves the hybridization of an indole scaffold with a piperazine-containing sulfonylphenyl group, leading to potent 5-HT6 receptor antagonists. nih.gov The strategic combination of pharmacophores from known ligands can lead to the discovery of novel compounds with improved properties. nih.govacs.org

Hybrid Scaffold ExampleTarget(s)Reference
Indole-PiperazineSerotonin Reuptake, 5-HT1A/5-HT7 Receptors nih.gov
1-((4-methoxy-3-(piperazin-1-yl)phenyl)sulfonyl)-1H-indole5-HT6 Receptor nih.gov
Indole-Piperazine-1,2,3-TriazoleEGFR Tyrosine Kinase researchgate.net
N-(2,3-dichlorophenyl)piperazine linked to diphenyl-1,4-dioxane-2-carboxamideDopamine (B1211576) D3 Receptor acs.org

Regio- and Stereoselective Synthesis of this compound Derivatives

The control of regioselectivity and stereoselectivity is crucial in the synthesis of complex molecules, as different isomers can exhibit distinct biological activities.

Regioselectivity: The regioselective synthesis of 3-substituted indoles is a well-established field. orgsyn.orgresearchgate.netnih.gov One common strategy involves the protection of the indole nitrogen, for example, with a tert-butyldimethylsilyl group, followed by lithiation at the 3-position and subsequent reaction with an electrophile. orgsyn.org This method allows for the specific introduction of substituents at the C3 position of the indole ring. orgsyn.org For the synthesis of this compound derivatives, a piperazine-containing electrophile would be required.

Stereoselectivity: When the piperazine ring or substituents on the indole core introduce chiral centers, stereoselective synthesis becomes important. Enantiomerically pure derivatives can be obtained through various methods, including the use of chiral auxiliaries. For instance, new chiral 3-(piperidin-3-yl)-1H-indole derivatives have been synthesized from their corresponding diastereomers, which were obtained by N-alkylation of racemic 3-(piperidin-3-yl)-1H-indoles using a chiral reagent. nih.govmdpi.comnih.gov Although this example uses a piperidine (B6355638) ring, similar principles can be applied to piperazine-containing analogs. The separation of diastereomers can be achieved by techniques such as HPLC, followed by removal of the chiral auxiliary to yield the pure enantiomers. nih.gov Another approach involves stereoselective ring-opening reactions of activated aziridines with indoles, followed by cyclization to create spirocyclic structures with defined stereochemistry. rsc.org

Structure Activity Relationship Sar Studies of 3 Piperazin 1 Yl 1h Indole Analogs

Elucidation of Key Structural Determinants on the Indole (B1671886) Moiety for Biological Activity

The indole nucleus is a cornerstone of the biological activity of these compounds, with substitutions at various positions significantly impacting their pharmacological properties. mdpi.comresearchgate.net Research has shown that the position of substitution on the indole ring is a critical determinant of receptor affinity and selectivity. For instance, in a series of analogs targeting dopamine (B1211576) D2 and D3 receptors, a 5-substituted indole derivative displayed higher selectivity for the D3 receptor compared to its 4- or 6-substituted counterparts. nih.gov

Table 1: Effect of Indole Substitution on Dopamine Receptor Affinity

Compound Indole Substitution Position D2 Receptor Affinity (Ki, nM) D3 Receptor Affinity (Ki, nM) D2/D3 Selectivity
9a 5 269 4.17 64.5
9c 7 82.1 3.20 25.6

Data from a study on dopamine D2/D3 receptor ligands. nih.gov

Investigation of Substituent Effects on the Piperazine (B1678402) Ring for Receptor Affinity and Selectivity

The piperazine ring serves as a crucial linker and its substitution patterns are critical for modulating receptor affinity and selectivity. The nature of the substituent on the distal nitrogen of the piperazine ring significantly influences the compound's interaction with its biological target.

Studies have explored a wide array of substituents, from simple alkyl groups to complex aromatic and heteroaromatic moieties. For instance, in the development of histone deacetylase 6 (HDAC6) inhibitors, various substituted benzamides were attached to the piperazine ring, with a 4-((4-(7-methyl-1H-indole-3-carbonyl)piperazin-1-yl)methyl)benzamide derivative showing high potency. researchgate.net Similarly, for dopamine receptor ligands, the introduction of different aryl groups on the piperazine ring has been a key strategy to fine-tune affinity and selectivity. nih.gov For example, a 3,4-dichlorophenyl substituent on the piperazine ring resulted in a compound with potent cytotoxic activity against several cancer cell lines. tubitak.gov.tr

The electronic properties of the substituents on the piperazine ring are also important. The presence of electron-rich groups, such as a 2-methyl-5-methoxy indole group attached to the piperazine, was found to be optimal for trypanocidal activity in one study. semanticscholar.org In contrast, other studies have shown that specific substitutions can steer the activity towards different receptor subtypes. For example, replacing a piperidine (B6355638) with a piperazine moiety dramatically altered the affinity profile for histamine (B1213489) H3 and sigma-1 receptors. acs.org

Table 2: Influence of Piperazine Substituents on HDAC6 Inhibition

Compound Piperazine Substituent HDAC6 IC50 (nM)
9c 4-((4-(7-methyl-1H-indole-3-carbonyl)piperazin-1-yl)methyl)benzamide 13.6

Data from a study on selective HDAC6 inhibitors. researchgate.net

Optimization of Linker Length and Composition between Indole and Piperazine for Pharmacological Potency

The linker connecting the indole and piperazine moieties is not merely a spacer but an active contributor to the pharmacological profile of the molecule. Its length, flexibility, and chemical nature can profoundly impact potency and receptor interaction.

Research has demonstrated that varying the length of the alkyl chain between the indole and piperazine can systematically alter biological activity. For instance, in the development of dual 5-HT1A receptor and serotonin (B10506) transporter (SERT) ligands, the optimal length of the alkyl chain was a key factor in achieving balanced affinity. mdpi.com Similarly, studies on dopamine D3 and µ-opioid receptor ligands have shown that shorter alkyl linkers can be highly successful in generating potent agonists. nih.gov

The composition of the linker is also a critical variable. The introduction of rigid elements, such as a carbonyl group or a triazole ring, can constrain the conformation of the molecule and enhance binding to the target. acs.orgresearchgate.net For example, replacing a flexible linker with a more rigid piperazine-containing structure has been a strategy in the development of PROTACs (Proteolysis Targeting Chimeras). nih.gov In some cases, a simple methylene (B1212753) unit has been shown to be an effective linker. nih.govtubitak.gov.tr

Table 3: Effect of Linker Modification on Receptor Affinity

Compound Linker between Indole and Piperazine Target(s) Key Finding
Vilazodone Analog Butyl chain 5-HT1A/SERT Optimal chain length crucial for balanced affinity. mdpi.com
Opioid/Dopamine Ligand Short alkyl chain MOR/D3R Shorter linkers led to potent agonists. nih.gov
p97 Inhibitor 3-carbon linker with carbonyl p97 ATPase Tolerated but decreased potency compared to a simple alkyl chain. acs.org

Conformational Analysis and Molecular Features Influencing SAR in Indole-Piperazine Scaffolds

The three-dimensional conformation of indole-piperazine analogs is a decisive factor in their interaction with biological targets. Conformational analysis helps to understand the spatial arrangement of the key pharmacophoric features and how this influences SAR.

The flexibility or rigidity of the molecule, dictated by the linker and substituents, plays a significant role. A conformationally restricted side chain can optimize activity and selectivity for certain targets like the serotonin transporter. mdpi.com The protonation state of the piperazine nitrogens at physiological pH is also a key consideration, as it influences the ability to form critical hydrogen bonds with receptor residues like aspartate. nih.govscribd.com

The 3-(piperazin-1-yl)-1H-indole scaffold represents a highly versatile platform for the design of CNS-active compounds. The extensive SAR studies have illuminated the critical roles of the indole moiety, the piperazine ring, and the interconnecting linker in determining the pharmacological profile of these analogs. By systematically modifying these structural elements, medicinal chemists can fine-tune receptor affinity, selectivity, and potency, paving the way for the development of novel and more effective therapeutic agents for a variety of neurological and psychiatric conditions.

Pharmacological Spectrum and Receptor Interactions of 3 Piperazin 1 Yl 1h Indole Derivatives

Modulation of Neurotransmitter Systems

Derivatives of the 3-(piperazin-1-yl)-1H-indole scaffold have been extensively investigated for their interactions with various neurotransmitter systems, demonstrating a broad pharmacological spectrum. These compounds have shown significant potential as modulators of both serotonin (B10506) and dopamine (B1211576) receptors, which are crucial targets for therapeutic intervention in a range of central nervous system (CNS) disorders.

Serotonin Receptor (5-HT) Interactions

The serotonergic system is a key area of focus for the pharmacological activity of this compound derivatives. These compounds have been shown to interact with multiple 5-HT receptor subtypes, exhibiting a range of affinities and functional activities from potent antagonism to agonism.

A significant body of research has highlighted the potent antagonist activity of this compound derivatives at the 5-HT6 receptor. N(1)-Arylsulfonyl-3-piperazinyl indole (B1671886) derivatives, in particular, have been identified as a novel class of high-affinity 5-HT6 receptor ligands with antagonist properties. nih.gov One compound from this series, 7a, demonstrated a high binding affinity (Ki) of 3.4 nM and an IC50 of 310 nM in functional assays. nih.gov

Further modifications to the indole core have led to the development of compounds with even greater potency. For instance, a series of N1-azinylsulfonyl-3-(1,2,3,6,tetrahydropyridin-4-yl)-1H-indole derivatives were designed to be highly potent 5-HT6 receptor ligands. nih.gov Within this series, compound 25 (4-{[5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-1-yl]sulfonyl}isoquinoline) emerged as a potent and selective 5-HT6 receptor antagonist. nih.gov The interest in 5-HT6 receptor antagonists stems from their potential therapeutic applications in cognitive disorders such as Alzheimer's disease. nih.govmdpi.com

While the indole moiety is a common feature, other heterocyclic systems attached to a piperazine (B1678402) ring have also yielded potent 5-HT6 receptor antagonists. For example, 1,3,5-triazine (B166579) derivatives have been identified as a novel structural class of potent 5-HT6 receptor ligands that lack the traditional indole or sulfone moieties. mdpi.comuniba.itresearchgate.net One such compound, MST4 (4-((2-isopropyl-5-methylphenoxy)methyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine), is a potent 5-HT6R antagonist with a Ki of 11 nM. mdpi.com Another derivative, compound 3 (4-(2-tert-butylphenoxy)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine), was also identified as a potent and selective 5-HT6R ligand with a Ki of 13 nM. mdpi.com

Binding Affinity and Functional Activity of Selected 5-HT6 Receptor Antagonists
CompoundChemical ClassBinding Affinity (Ki, nM)Functional Activity (IC50, nM)
7aN(1)-Arylsulfonyl-3-piperazinyl indole3.4310
25N1-azinylsulfonyl-3-(1,2,3,6,tetrahydropyridin-4-yl)-1H-indolePotent and SelectiveAntagonist
MST41,3,5-Triazine11Antagonist
31,3,5-Triazine13Antagonist

Beyond the 5-HT6 receptor, derivatives of this compound and related structures have demonstrated significant interactions with other serotonin receptor subtypes, most notably the 5-HT1A receptor. A series of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives showed high affinity for the 5-HT1A receptor, with some compounds exhibiting Ki values in the low nanomolar range. nih.gov For instance, compounds 35 and 36 had Ki values of 2.3 nM and 3.2 nM, respectively. nih.gov Another compound, 33, displayed a Ki of 0.4 nM for the 5-HT1A receptor. nih.gov

The incorporation of a 4-alkyl-1-arylpiperazine scaffold has been highlighted as a key structural feature for high-affinity 5-HT1A receptor inhibitors. semanticscholar.org For example, N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate (B1241708) (8) was found to be a highly selective ligand for the 5-HT1A receptor with a binding constant of 1.2 nM. semanticscholar.org

Some long-chain arylpiperazine derivatives have been designed to target multiple serotonin receptors. uniba.it These compounds have shown varying affinities for 5-HT1A, 5-HT2A, and 5-HT7 receptors. uniba.itnih.gov The affinity of these derivatives is influenced by the nature of the terminal fragments and the length of the linker chain. uniba.it

Binding Affinity of Selected Compounds at Various Serotonin Receptor Subtypes
CompoundChemical ClassReceptor SubtypeBinding Affinity (Ki, nM)
333-(1H-indol-3-yl)pyrrolidine-2,5-dione5-HT1A0.4
353-(1H-indol-3-yl)pyrrolidine-2,5-dione5-HT1A2.3
363-(1H-indol-3-yl)pyrrolidine-2,5-dione5-HT1A3.2
8Arylpiperazine5-HT1A1.2

Dopamine Receptor (D) Ligand Properties

The dopaminergic system is another important target for this compound derivatives. These compounds have shown the ability to bind to both D2 and D3 dopamine receptors with varying degrees of affinity and functional activity, ranging from antagonism to full and partial agonism.

Several classes of N-arylpiperazine derivatives, including those with an indole moiety, have been investigated for their affinity towards D2 dopamine receptors. nih.gov For example, N6-(2-(4-(1H-Indol-5-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine derivatives have been developed, with some compounds exhibiting high affinity for the D2 receptor. researchgate.net One such lead compound, (-)-21a, displayed a Ki of 16.4 nM at the D2 receptor and demonstrated full agonist activity with an EC50 of 3.23 nM in a GTPγS binding assay. researchgate.net

The structural features of these molecules, such as the nature of the aryl group attached to the piperazine and the linker connecting it to the indole core, play a crucial role in determining their D2 receptor affinity and functional profile. semanticscholar.org Molecular docking studies have revealed that high-affinity arylpiperazines often interact with both the orthosteric binding site and an extended binding pocket of the D2 receptor. semanticscholar.org

A significant area of research has focused on developing this compound derivatives that exhibit selectivity for the D3 dopamine receptor over the D2 receptor. mdpi.com The N6-(2-(4-(1H-Indol-5-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine series has yielded compounds with remarkable D3 selectivity. acs.org For instance, compound (-)-40 showed a Ki of 1.84 nM for the D3 receptor and a D2/D3 selectivity ratio of 583.2. acs.org Functionally, it acted as a highly selective D3 agonist with an EC50 of 0.26 nM at the D3 receptor and a D2/D3 selectivity of 438. acs.org

Another compound from the same series, (-)-19, was identified as a high-affinity, nonselective D3 agonist with EC50 values of 2.96 nM and 1.26 nM at D2 and D3 receptors, respectively. acs.org In contrast, some [4-(4-carboxamidobutyl)]-1-arylpiperazine derivatives have been characterized as D3 receptor antagonists or partial agonists. acs.orgnih.gov For example, several analogs in this class displayed over 100-fold selectivity for the D3 receptor over the D2 receptor. acs.org The functional activity of these compounds can be modulated by substitutions on the butylamide linking chain, with some hydroxybutyl-linked analogs showing partial agonist activity. acs.org

The development of D3 selective ligands is of significant interest for the potential treatment of various neuropsychiatric disorders, including addiction. nih.govnih.gov

Binding Affinity and Functional Activity of Selected Dopamine Receptor Ligands
CompoundReceptor TargetBinding Affinity (Ki, nM)Functional Activity (EC50, nM)D2/D3 Selectivity
(-)-21aD2/D3 Agonist16.4 (D2), 1.15 (D3)3.23 (D2), 1.41 (D3)-
(-)-40D3 Selective Agonist1.84 (D3)0.26 (D3)583.2 (binding), 438 (functional)
(-)-45D3 Selective Ligand1.09 (D3)-827.5 (binding)
(-)-19Nonselective D3 Agonist-2.96 (D2), 1.26 (D3)-

Adrenoceptor (α1) Antagonism and α1-Independent Actions

Certain derivatives of this compound have been identified as potent antagonists of α1-adrenoceptors. A notable example is the naftopidil-derived α1D/1A antagonist, 1-benzyl-N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-1H-indole-2-carboxamide, known as HJZ-12. This compound exhibits high subtype-selectivity for both α1D- and α1A-adrenoceptors over the α1B subtype, a profile that is considered advantageous for the treatment of conditions like benign prostatic hyperplasia (BPH). e-century.us Research has shown HJZ-12 to be more selective than established drugs such as naftopidil (B1677906) and tamsulosin. e-century.us

Intriguingly, the therapeutic effects of some of these derivatives extend beyond their α1-adrenoceptor blocking capabilities. Studies on HJZ-12 have revealed that it can induce apoptosis and inhibit cell viability in human BPH cells through mechanisms that are independent of α1-adrenoceptor antagonism. e-century.usnih.gov This was demonstrated by the observation that the viability inhibition caused by HJZ-12 was not altered by the presence of the α1-adrenoceptor agonist norepinephrine. e-century.us This α1-independent action involves the downregulation of anti-apoptotic genes, such as B-lymphoma Mo-MLV insertion region 1 (Bmi-1), suggesting that these compounds may have multi-target activities. e-century.usnih.gov

Table 1: α1-Adrenoceptor Subtype Selectivity of HJZ-12

Compound α1D Selectivity (vs α1B) α1A Selectivity (vs α1B)
HJZ-12 47.9-fold 19.1-fold

Data sourced from studies on piperazine-derived α1 antagonists. e-century.us

Histamine (B1213489) H3 and Sigma-1 Receptor Antagonism

The this compound framework is also integral to compounds designed as antagonists for histamine H3 (H3R) and sigma-1 (σ1R) receptors. nih.govsemanticscholar.org H3 receptors are primarily located in the central nervous system and act as autoreceptors to modulate the release of histamine and other neurotransmitters. nih.gov Sigma-1 receptors are unique intracellular chaperone proteins implicated in a variety of cellular functions and are a target for treating neuropsychiatric disorders and pain. nih.gov

Studies comparing piperazine and piperidine (B6355638) derivatives have shown that while both can exhibit high affinity for the H3 receptor, the piperidine moiety often confers a higher affinity and preference for the σ1R over the σ2R subtype. nih.govsemanticscholar.org However, piperazine derivatives have also been developed that show significant affinity for both H3 and σ1 receptors. nih.gov This dual antagonism is of therapeutic interest, as it may offer synergistic benefits in treating complex neurological conditions. The affinity of these compounds can be modulated by altering the linker length and the substituents on the piperazine ring. nih.gov

Table 2: Comparative Receptor Affinities (Ki, nM) of Piperazine and Piperidine Derivatives

Compound Type hH3R Ki (nM) σ1R Ki (nM) σ2R Ki (nM)
Piperazine Derivative (Compound 4 Analogue) 3.17 1531 -
Piperidine Derivative (Compound 5 Analogue) 7.70 3.64 -

This table illustrates the influence of the basic moiety on sigma-1 receptor affinity. Data from ref nih.govsemanticscholar.org.

N-Methyl-D-aspartate (NMDA) Receptor Modulatory Effects

Derivatives of 3-(substituted)-1H-indole have been investigated as modulators of the N-Methyl-D-aspartate (NMDA) receptor, a critical ionotropic glutamate (B1630785) receptor involved in excitatory neurotransmission. nih.govresearchgate.net Dysregulation of NMDA receptor function is linked to numerous neurological and psychiatric disorders. mdpi.comnih.gov Specifically, research has focused on developing antagonists that selectively target the GluN2B subunit of the NMDA receptor, which may offer a better therapeutic window and fewer side effects than non-selective antagonists. researchgate.netresearchgate.net

Through combined ligand-based and structure-based drug design, indole derivatives have been identified that show potent and selective antagonism for GluN2B-containing NMDA receptors. nih.gov For instance, the compound (N-1H-indol-6-methanesulfonamide-3-yl)-2-(4-benzylpiperidin-1-yl)ethanone was identified as a potent ligand, displaying a very high binding affinity (IC50 of 8.9 nM) for the ifenprodil (B1662929) binding site on the GluN2B subunit. researchgate.net These findings highlight the potential of the indole scaffold in designing selective modulators for specific NMDA receptor subtypes. nih.govresearchgate.net

Anticancer and Antiproliferative Investigations

The this compound core structure has served as a foundation for the discovery of novel agents with significant anticancer and antiproliferative properties. These derivatives employ multiple mechanisms to inhibit cancer cell growth and induce cell death.

Targeting Protein Kinase Pathways (e.g., EGFR, CDK-2, MEK1)

A primary strategy in modern cancer therapy is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that control proliferation, survival, and metastasis. Derivatives of this compound have been shown to inhibit several key protein kinases.

One study identified a novel piperazine compound, C505, that potently inhibits multiple cancer signaling pathways, including the PI3K/AKT, Src family kinases, and BCR-ABL pathways. e-century.usnih.gov This multi-targeted inhibition contributes to its effective antiproliferative activity across various cancer cell lines, with GI50 values in the nanomolar range. nih.gov

Furthermore, indole-based structures have been specifically designed as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). mdpi.comrsc.org For example, a series of 5-substituted-indole-2-carboxamides demonstrated potent dual inhibitory activity against both EGFR and CDK2, with IC50 values comparable to the reference drug erlotinib. rsc.org Similarly, pyrazolyl-s-triazine derivatives incorporating an indole motif also showed potent dual inhibition of EGFR and CDK2. frontiersin.org

Table 3: Kinase Inhibitory Activity of Indole Derivatives

Compound Target Kinase(s) IC50 / GI50 (nM) Cell Line(s)
C505 PI3K/AKT, Src, BCR-ABL 55 - 155 K562, AGS, HeLa
Compound 5i EGFR / CDK2 49 (GI50) Four cancer cell lines
Compound 5j EGFR / CDK2 37 (GI50) Four cancer cell lines
Compound 3i EGFR / CDK2 34.1 (EGFR IC50) -

Data compiled from studies on anticancer piperazine and indole derivatives. nih.govrsc.orgfrontiersin.org

Tubulin Polymerization Inhibition and Cell Cycle Effects

Microtubules, which are dynamic polymers of tubulin, are essential for cell division, making them a key target for anticancer drugs. nih.gov Several classes of indole derivatives have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine (B1669291) site and disrupting microtubule dynamics. semanticscholar.orgnih.govnih.gov The indole nucleus is a core feature of many such synthetic inhibitors. semanticscholar.orgmdpi.com

The disruption of microtubule function by these compounds leads to a halt in the cell cycle, typically at the G2/M phase, preventing mitotic spindle formation and ultimately leading to cell death. nih.govnih.gov For instance, a substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugate was shown to arrest the cell cycle at the sub-G1 and G2/M phases in breast cancer cells. rsc.org Other indole derivatives have been found to cause cell cycle arrest at the S and G2/M phases in colon cancer cells. nih.gov This mechanism of action is shared by widely used chemotherapy agents and underscores the therapeutic potential of indole-piperazine derivatives. nih.gov

Mechanisms of Apoptosis Induction in Cancer Cells

Inducing apoptosis, or programmed cell death, is a fundamental goal of cancer therapy. This compound derivatives have been shown to be effective inducers of apoptosis in various cancer cells through multiple signaling cascades. nih.govnih.gov

A common mechanism is the activation of caspases, the key executioner enzymes of apoptosis. Studies have demonstrated that these compounds can induce caspase-dependent apoptosis, evidenced by the cleavage of caspase-3, caspase-8, and Poly(ADP-ribose) polymerase (PARP). e-century.usnih.gov The apoptotic process is often initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.gov This is supported by findings that show a decrease in the levels of the anti-apoptotic protein c-FLIP, which allows for the activation of caspase-8 and the extrinsic pathway. nih.gov Furthermore, these derivatives have been observed to modulate the expression of the Bcl-2 family of proteins, which are critical regulators of the mitochondrial pathway. e-century.us The cytotoxic effect of these compounds, leading to characteristic morphological features of apoptosis such as condensed and fragmented nuclei, has been visualized using techniques like Hoechst staining. nih.gov

Antimicrobial and Antifungal Efficacy of this compound Derivatives

The emergence of multidrug-resistant microbial pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents. Derivatives of this compound have been a focus of research in this area, demonstrating a promising spectrum of activity against various bacterial and fungal strains.

Antibacterial Activity, including against Drug-Resistant Strains

Several studies have highlighted the potential of this compound derivatives as effective antibacterial agents. For instance, a series of novel 3-pyrazolylindole derivatives incorporating piperazine moieties demonstrated moderate to potent in vitro antibacterial activities against several phytopathogenic bacterial strains. nih.gov Notably, compound P16 was particularly effective against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac), with EC50 values of 2.54 ± 0.87 µg/mL and 3.49 ± 0.04 µg/mL, respectively. nih.gov This activity was significantly lower than that of control agents, paclobutrazol (B33190) and copper thiazole. nih.gov Further investigation into the mechanism of action revealed that compound P16 could suppress biofilm formation, inhibit bacterial motility, and induce the accumulation of reactive oxygen species (ROS), ultimately leading to bacterial apoptosis. nih.gov

The antibacterial efficacy of these derivatives extends to clinically relevant human pathogens. Studies on pyrazino[2,1-b]quinazoline-3,6-diones containing an indole moiety have shown significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis, with Minimum Inhibitory Concentration (MIC) values as low as 8 µg/mL. mdpi.com Similarly, certain tris(1H-indol-3-yl)methylium salts have demonstrated high activity against a range of Gram-positive bacteria, including multidrug-resistant clinical isolates, with MIC values ranging from 0.13 to 2.0 μg/mL. mdpi.com

The versatility of the indole-piperazine scaffold allows for the development of hybrid molecules with enhanced antibacterial properties. For example, piperazine-benzofuran integrated dinitrobenzenesulfonamides have been designed and shown to be effective against Mycobacterium tuberculosis H37Rv. The adaptability of the piperazine structure makes it a valuable component in the design of new antibacterial drugs to combat resistant strains. researchgate.net

Table 1: Antibacterial Activity of Selected this compound Derivatives

Compound Bacterial Strain Activity (MIC/EC50 in µg/mL)
Compound P16 Xanthomonas oryzae pv. oryzae (Xoo) EC50: 2.54 ± 0.87
Compound P16 Xanthomonas axonopodis pv. citri (Xac) EC50: 3.49 ± 0.04
Neofiscalin A Methicillin-resistant Staphylococcus aureus (MRSA) MIC: 8
Neofiscalin A Vancomycin-resistant Enterococcus faecalis MIC: 8
Tris(1H-indol-3-yl)methylium Salts (most active) Gram-positive bacteria MIC: 0.13 - 2.0

Antitubercular Potential against Mycobacterium tuberculosis

Tuberculosis remains a major cause of mortality worldwide, with the rise of drug-resistant strains complicating treatment efforts. Indole-based compounds, including those with a piperazine moiety, have been identified as a promising class of anti-tubercular agents.

A library of 1,2,3-triazole incorporated indole-piperazine hybrids was synthesized and evaluated for their activity against Mycobacterium tuberculosis H37Rv. nih.gov Five of these compounds (T36, T43, T44, T48, and T49) demonstrated significant inhibitory potency with a MIC of 1.6 µg/mL, which is twofold more potent than the first-line drug Pyrazinamide and equipotent with Isoniazid. nih.gov Importantly, these active compounds were found to be non-toxic against VERO cell lines, suggesting a favorable selectivity profile. nih.gov

Further research has demonstrated that various indole derivatives exhibit high activity against both drug-sensitive M. tuberculosis H37Rv (MIC = 0.05-2 μg/mL) and isoniazid-resistant clinical isolates (MIC = 0.018-4.44 μg/mL). Some of these compounds also showed remarkable activity against Mycobacterium avium. The development of such derivatives that are effective against resistant strains is a critical step forward in tuberculosis drug discovery.

Table 2: Antitubercular Activity of Selected this compound Derivatives against M. tuberculosis H37Rv

Compound Activity (MIC in µg/mL) Reference Drug (MIC in µg/mL)
T36, T43, T44, T48, T49 1.6 Pyrazinamide: >3.125, Isoniazid: 1.6
Various Indole Derivatives 0.05 - 2 Isoniazid (Comparable activity)

Antifungal Properties

In addition to their antibacterial and antitubercular activities, this compound derivatives have also shown potential as antifungal agents. The increasing incidence of fungal infections, particularly in immunocompromised individuals, coupled with the emergence of azole-resistant strains, underscores the need for new antifungal therapies. nih.gov

Research into alkylated piperazines and piperazine-azole hybrids has revealed broad-spectrum antifungal activity. nih.gov Many of these synthesized molecules exhibited excellent MIC values against non-albicans Candida and Aspergillus strains. nih.gov The mechanism of action for some of these hybrids is believed to involve the disruption of the ergosterol (B1671047) biosynthetic pathway through the inhibition of the 14α-demethylase enzyme in fungal cells. nih.gov

Furthermore, a study on piperazine derivatives screened for antifungal activity against Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus reported that many of the synthesized compounds showed significant antifungal properties. researchgate.net This highlights the potential of the piperazine scaffold in the development of novel antifungal drugs.

Table 3: Antifungal Activity of Selected Piperazine Derivatives

Compound Class Fungal Strain(s) Key Findings
Alkylated piperazine-azole hybrids Non-albicans Candida and Aspergillus strains Excellent MIC values, less hemolytic than voriconazole. nih.gov
Substituted piperazine derivatives Candida albicans, Aspergillus niger, Aspergillus flavus, Aspergillus fumigatus Many compounds showed significant antifungal properties. researchgate.net

Anti-inflammatory and Antioxidant Activities

Chronic inflammation and oxidative stress are implicated in the pathophysiology of numerous diseases. The this compound scaffold has been explored for its potential to yield compounds with both anti-inflammatory and antioxidant properties.

A series of piperazine-substituted indole derivatives were synthesized and evaluated for their in vitro antioxidant and anti-inflammatory activities. In terms of antioxidant capacity, several compounds demonstrated significant 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging activity. For instance, compounds 2 (81.63%) and 11 (85.63%) showed activity comparable to that of Vitamin E (88.6%). The in vitro anti-inflammatory assays indicated that most of the synthesized compounds exhibited higher anti-inflammatory activity than the standard drug, acetylsalicylic acid (ASA). Molecular docking studies suggested that the anti-inflammatory effect of these compounds might be due to the inhibition of COX-2.

Another study investigated new piperazine compounds for their anti-nociceptive and anti-inflammatory effects. One such compound, LQFM182, was found to reduce carrageenan-induced paw edema and decrease the levels of pro-inflammatory cytokines IL-1β and TNF-α in a dose-dependent manner. nih.gov

Furthermore, research on 1-aryl/aralkyl piperazine derivatives containing a xanthine (B1682287) moiety revealed notable antioxidant activity. nih.govnih.gov Compound 3c, which contains a hydroxyl group, demonstrated the highest antioxidant activity in DPPH, ABTS, and FRAP assays, underscoring the importance of this functional group for antioxidant properties. nih.govnih.gov

Table 4: Antioxidant and Anti-inflammatory Activities of Selected Piperazine Derivatives

Compound Assay Activity
Compound 2 DPPH Scavenging 81.63% inhibition
Compound 11 DPPH Scavenging 85.63% inhibition
Compound 3c DPPH Scavenging IC50: 189.42 µmol/L
Compound 3c ABTS Scavenging IC50: 3.45 µmol/L
LQFM182 Carrageenan-induced paw edema Dose-dependent reduction
LQFM182 Pro-inflammatory cytokines (IL-1β, TNF-α) Reduction in levels

Other Emerging Biological Activities

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Potentiation

Cystic fibrosis is a genetic disorder caused by mutations in the CFTR gene, which encodes for a chloride ion channel. acs.org One therapeutic strategy involves the use of small molecules called potentiators, which enhance the function of the CFTR protein at the cell surface. acs.org

While direct studies on this compound derivatives as CFTR potentiators are limited in the available literature, research on structurally related indole compounds has shown promise. A novel class of potentiators based on the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core has been identified. acs.orgresearchgate.net In-depth structure-activity relationship studies led to the discovery of an enantiomerically pure compound, designated as 39, which demonstrated good efficacy in rescuing the gating defect of F508del- and G551D-CFTR mutants. acs.org This compound also exhibited a promising in vitro drug-like profile and good oral bioavailability with detectable distribution to the lungs in animal models. acs.org

Additionally, a class of spiro[piperidine-4,1-pyrido[3,4-b]indole] derivatives has been identified as 'co-potentiators'. escholarship.org These compounds act synergistically with existing CFTR potentiators to restore the channel activity of certain minimal function CFTR mutants. escholarship.org These findings suggest that the broader class of indole-based heterocyclic compounds represents a valuable scaffold for the development of novel CFTR modulators. Further investigation is warranted to explore whether direct this compound derivatives share this potentiating activity.

Table 5: CFTR Potentiating Activity of Structurally Related Indole Derivatives

Compound Class CFTR Mutant Activity
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole derivatives F508del- and G551D-CFTR Rescue of gating defect. acs.orgresearchgate.net
Spiro[piperidine-4,1-pyrido[3,4-b]indole] derivatives Minimal function CFTR mutants Co-potentiation with existing potentiators. escholarship.org

Anti-aggregation Properties against Amyloid-Beta and Tau

Derivatives of this compound have been investigated for their potential to inhibit the aggregation of amyloid-beta (Aβ) and tau proteins, the primary pathological hallmarks of Alzheimer's disease. scbt.comsigmaaldrich.com Research has focused on developing multi-target compounds that can address both pathologies. sigmaaldrich.com

In one study, novel piperazine-based compounds were shown to have a dose-dependent inhibitory effect on the aggregation of both Aβ1-42 peptides and AcPHF6, a key hexapeptide fragment of the tau protein. sigmaaldrich.com These compounds were also capable of disaggregating pre-formed aggregates in a dose-dependent manner. sigmaaldrich.com Further in vivo studies using a Drosophila melanogaster model expressing human tau protein demonstrated that compound D-688 significantly increased the survival of the flies compared to vehicle-treated controls. sigmaaldrich.com Another compound from a related series, D-692 , showed complete inhibition of Aβ1-42 oligomer formation at a concentration of 10 µM. researchgate.net Similarly, compounds D-697 , D-698 , and D-699 also achieved complete inhibition of Aβ1-42 aggregation at the same concentration. researchgate.net

Another class of N-benzylpiperidine-indole hybrids connected by a carboxamide linker has also been evaluated. Compound 27 from this series demonstrated a moderate inhibition of Aβ aggregation, recording an average of 56.3% inhibition at a concentration of 20 μM.

CompoundTargetActivityConcentration
D-688Aβ & TauInhibited aggregation, promoted disaggregationDose-dependent
D-692Aβ1-42Complete Inhibition10 µM
D-697Aβ1-42Complete Inhibition10 µM
D-698Aβ1-42Complete Inhibition10 µM
D-699Aβ1-42Complete Inhibition10 µM
2756.3% Inhibition20 µM

Prolyl Oligopeptidase (POP) Inhibition

Prolyl oligopeptidase (POP), a cytosolic serine protease, is implicated in the metabolism of proline-containing neuropeptides and is considered a target for neurological and psychiatric disorders. researchgate.net Indole-3-piperazinyl derivatives have been explored as inhibitors of this enzyme. nih.gov

Structure-activity relationship (SAR) studies on a series of these derivatives identified key structural features that enhance inhibitory activity. nih.gov Research by Kumar and colleagues in 2021 introduced derivatives where substitutions on the piperazine ring were critical for potency. nih.gov Compounds featuring a biphenylbenzyl group as a substituent showed high inhibitory activity, with IC50 values below 1 µM. nih.gov Among these, compound 21 was identified as the most potent inhibitor, with an IC50 value of 0.11 µM. nih.gov Furthermore, when the methylene (B1212753) spacer length was three units (n=3), the phenyl-substituted compound 22 also demonstrated strong inhibitory activity with an IC50 of 0.14 µM. nih.gov

CompoundKey Structural FeaturePOP Inhibition (IC50)
21Biphenylbenzyl substituent0.11 µM
22Phenyl substituent, n=3 methylene spacer0.14 µM

Histone Deacetylase 6 (HDAC6) Inhibition

Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic enzyme that plays a role in various cellular processes, including protein degradation and cell motility. Its inhibition is a therapeutic strategy for neurodegenerative diseases and cancer. nih.govnih.gov

Novel indole-piperazine derivatives incorporating a hydroxamic acid moiety have been designed and synthesized as selective HDAC6 inhibitors. nih.govnih.gov In enzymatic assays, these compounds typically exhibit nanomolar IC50 values. nih.govnih.govnih.gov The compound 9c (N-hydroxy-4-((4-(7-methyl-1H-indole-3-carbonyl)piperazin-1-yl)methyl)benzamide) emerged as a highly potent HDAC6 inhibitor with an IC50 of 13.6 nM. nih.govnih.govnih.gov This compound also demonstrated neuroprotective activity in PC12 cells against oxidative damage and could increase the acetylation of α-tubulin, a key substrate of HDAC6, in a dose-dependent manner. nih.govnih.gov

In other studies of indole-piperazine hybrid structures, compound I13 showed high potency, with an IC50 value of 7.71 nM against HDAC6. nih.gov Another derivative, compound 21b , was developed as a potent and highly selective HDAC6 inhibitor, exhibiting an IC50 value of 0.73 nM and demonstrating 144- to 10,941-fold selectivity over other HDAC isoforms. nih.gov

CompoundHDAC6 Inhibition (IC50)Other HDAC Inhibition (IC50)
9c13.6 nMNot specified
I137.71 nMHDAC1: 13.9 nM, HDAC3: 12.1 nM
21b0.73 nMHighly selective over other isoforms

Molecular Mechanisms and Cellular Pathways of 3 Piperazin 1 Yl 1h Indole Action

Elucidation of Receptor Binding Profiles and Ligand-Receptor Interactions

Derivatives of 3-(piperazin-1-yl)-1H-indole have been extensively studied for their binding affinities to a wide range of G-protein coupled receptors (GPCRs) and transporters, revealing a polypharmacological profile that is crucial for their effects on the central nervous system and other biological systems.

The indole (B1671886) and piperazine (B1678402) moieties are recognized as privileged scaffolds in medicinal chemistry, frequently associated with interactions at neurotransmitter receptors. Molecular docking and binding assay studies have confirmed that these compounds interact with serotonin (B10506), dopamine (B1211576), and melatonin (B1676174) receptors, among others. For instance, a series of 3-(3-(4-(3-(1H-indol-3-yl)propyl)piperazin-1-yl)propyl)-1H-indole derivatives demonstrated nanomolar affinities for both the serotonin transporter (SERT) and the 5-HT1A receptor. nih.gov Similarly, derivatives have been designed as potent antagonists for the 5-HT6 receptor, a promising target for cognitive deficits. nih.gov

The specific substitutions on the indole and piperazine rings significantly influence the binding affinity and selectivity. Docking studies reveal key interactions, such as hydrogen bonds between a protonated piperazine nitrogen and key aspartate residues (e.g., Asp110 in the D3 receptor), and π-π stacking interactions between the indole ring and aromatic residues like phenylalanine within the receptor's binding pocket. nih.gov Derivatives have also shown high affinity for dopamine D2 receptors, with trans isomers exhibiting greater binding affinity than their cis counterparts. acs.org Certain derivatives show high affinity for melatonin receptors (MT1 and MT2), with binding energies significantly greater than reference compounds. researchgate.net

The table below summarizes the receptor binding affinities for various this compound derivatives.

Derivative NameTarget ReceptorBinding Affinity (Kᵢ or IC₅₀)Reference
3-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}-1H-indole5-hydroxytryptamine receptor 2A (Mouse)- nus.edu.sg
3-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}-1H-indoleMu-type opioid receptor (Human)- nus.edu.sg
3-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}-1H-indoleGlucagon-like peptide 1 receptor (Human)- nus.edu.sg
3-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}-1H-indoleThyrotropin receptor (Human)- nus.edu.sg
3-{4-[2-(4-Pyridin-2-yl-piperazin-1-yl)-ethyl]-cyclohexyl}-1H-indoleDopamine D3 Receptor (Human)Ki: 29 nM bindingdb.org
1-((4-methoxy-3-(piperazin-1-yl)phenyl)sulfonyl)-1H-indole derivative (C14)5-HT6 ReceptorKi: 0.085 nM researchgate.net
3-(difluoromethyl)-1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole (6p)5-HT6 ReceptorPotent Antagonist nih.gov
Homo- and hetero-bis 3-piperazinylpropylindole derivatives (5b, 5f)SERT and 5-HT1A ReceptorNanomolar affinities nih.gov
1-benzyl-N-(3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl)-1H-indole-2- carboxamide (HJZ-12)α1D- and α1A-AdrenoceptorsHigh subtype-selectivity frontiersin.org

Biochemical Pathways Modulated by Enzyme Inhibition

The modulation of enzymatic activity is another primary mechanism through which this compound derivatives exert their biological effects. A significant focus of research has been on their role as inhibitors of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Inhibition of AChE is a key strategy in the symptomatic treatment of Alzheimer's disease, as it increases the concentration of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. researchgate.netbrieflands.comnih.gov Several derivatives of this compound have been synthesized and shown to be potent inhibitors of both AChE and BChE. researchgate.netresearchgate.net For example, certain 3-(2-(4-benzoylpiperazin-1-yl) ethylimino) indolin-2-one derivatives displayed significant anticholinesterase activity. researchgate.net The combination of a 5-HT6 receptor antagonist derivative (Compound 6p) with the established AChE inhibitor donepezil (B133215) produced synergistic effects, leading to increased acetylcholine levels in the hippocampus. nih.gov This dual-target approach, hitting both neurotransmitter receptors and enzymes, is a promising strategy for complex neurological disorders. mdpi.commdpi.com

Beyond cholinesterases, these indole derivatives have shown inhibitory activity against other enzymes. For instance, a derivative, 3-(4-benzylpiperidin-1-yl)-1-(1H-indol-3-yl)propan-1-one, was identified as a promising inhibitor of mushroom tyrosinase, an enzyme involved in melanin (B1238610) production. researchgate.net

The inhibitory activities of various derivatives are presented in the table below.

Derivative NameTarget EnzymeInhibitory Concentration (IC₅₀)Reference
2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivative (4a)Acetylcholinesterase (AChE)0.91 ± 0.045 μM nih.gov
3-(2-(4-benzoylpiperazin-1-yl) ethylimino) indolin-2-one derivative (4a)Acetylcholinesterase (AChE)0.91 ± 0.045 µM researchgate.net
Carbamate derivative of N-salicyloyl tryptamine (B22526) (1g)Acetylcholinesterase (AChE)0.042 µM researchgate.net
Carbamate derivative of N-salicyloyl tryptamine (1g)Butyrylcholinesterase (BChE)3.003 µM researchgate.net
Indole-based thiosemicarbazone (Compound 3)Tubulin Polymerization2.46 μM nih.gov
Indole-chalcone derivative (Compound 4)Tubulin Polymerization0.81 µM nih.gov
Indole-chalcone derivative (Compound 4)Thioredoxin Reductase (TrxR)3.728 µM nih.gov

Influence on Intracellular Signaling Cascades

By binding to receptors and inhibiting enzymes, this compound derivatives trigger or block various downstream intracellular signaling cascades. These pathways are fundamental to regulating a host of cellular functions.

For example, the binding of fibroblast growth factors to their receptors, which can be modulated by indole-based compounds, activates several signaling cascades. drugbank.com Activation of phospholipase C gamma (PLCG1) leads to the generation of second messengers like diacylglycerol and inositol (B14025) 1,4,5-trisphosphate. drugbank.com This in turn can influence calcium signaling and protein kinase C activation.

Furthermore, these compounds have been shown to modulate critical pathways involved in cell growth and survival, such as the RAF-1/MAPK and JNK signaling pathways. google.com One study on an indole-chalcone derivative demonstrated a significant inhibitory effect on the ERK signaling pathway by reducing the phosphorylation levels of key protein kinases including ERK1/2, c-Raf, MEK1/2, and AKT in a dose-dependent manner. mdpi.com The ability to modulate these pathways is central to the observed anti-proliferative and pro-apoptotic effects of these compounds in cancer research. google.com

Modulation of Cellular Processes

The influence of this compound derivatives on signaling cascades translates directly into the modulation of fundamental cellular processes, including cell proliferation, differentiation, and apoptosis. This has made them a subject of intense investigation, particularly in oncology.

Numerous studies have reported the cytotoxic and anti-proliferative activities of these compounds against various human cancer cell lines. nih.govresearchgate.netnih.gov For instance, a series of 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indoles showed significant cytotoxicity against liver (HUH7), breast (MCF7), and colon (HCT116) cancer cells. researchgate.netnih.gov The mechanism often involves the induction of apoptosis, or programmed cell death. The cytotoxic effect of the most potent of these compounds on HUH7 and MCF7 cells was visualized through Hoechst staining, which revealed condensed and fragmented nuclei, morphological hallmarks of apoptosis. researchgate.netnih.gov

In addition to cancer cells, a derivative known as HJZ-12 was found to induce apoptosis in a human benign prostatic hyperplasia cell line (BPH-1), suggesting a therapeutic potential beyond oncology. frontiersin.org This induction of apoptosis was associated with the activation of caspase-3. frontiersin.org Beyond cell death, these compounds are also reported to play a role in increasing cellular differentiation and modulating cellular transformation. google.com

The table below details the cytotoxic activity of selected derivatives against human cancer cell lines.

Derivative NameCell LineCell TypeCytotoxicity (IC₅₀)Reference
3-methyl-1-[(4-(...)-piperazin-1-yl)methyl]-1H-indole (3g, 3h, 3i, 3k)HUH7, MCF7, HCT116Liver, Breast, ColonLower than 5-fluorouracil (B62378) researchgate.netnih.gov
1-benzyl-N-(...)-1H-indole-2-carboxamide (HJZ-12)BPH-1Benign Prostatic Hyperplasia- frontiersin.org
Pyrazolinyl-indole derivative (Compound 17)LeukemiaLeukemia78.76% growth inhibition at 10 μM nih.gov
Indole-based thiosemicarbazone (Compound 3)MultipleVarious Cancers< 0.1 μM for 17 cell lines nih.gov
Indole-chalcone derivative (Compound 4)Multiple6 Human Cancer Cell Lines6 to 35 nM nih.gov
5-chloro-3-(...)-indole-2-carboxamides (5f, 5g)EGFRWT-5f: 51 ± 03 nM, 5g: 55 ± 04 nM tandfonline.com

Role in Reactive Oxygen Species (ROS) Regulation

A growing body of evidence indicates that this compound derivatives possess significant antioxidant properties and can modulate cellular levels of reactive oxygen species (ROS). Oxidative stress, which arises from an imbalance between ROS production and the cell's ability to detoxify them, is implicated in numerous chronic diseases, including inflammation and neurodegeneration. jrespharm.com

Several piperazine-substituted indole derivatives have demonstrated potent antioxidant activity, including the ability to scavenge free radicals. jrespharm.com In one study, certain derivatives exhibited comparable DPPH free radical scavenging activity to Vitamin E. jrespharm.com The indole nucleus itself is known to be an efficient antioxidant, capable of protecting lipids and proteins from peroxidation by scavenging free radicals. researchgate.net

This antioxidant capacity may contribute to the neuroprotective effects observed with some derivatives. For example, one compound with high affinity for GluN2B-containing NMDA receptors also showed antioxidant effects in a preliminary screening, suggesting it could be a prototype for a 'dual target' neuroprotective agent that both blocks excitotoxicity and reduces oxidative stress. researchgate.net Similarly, melatonin-like indole derivatives have been shown to efficiently prevent H2O2-induced oxidative stress in SH-SY5Y neuronal cells. mdpi.com In other contexts, some derivatives were found to reduce ROS production in pro-inflammatory macrophages, highlighting an anti-inflammatory mechanism linked to ROS regulation. mdpi.com

Preclinical Pharmacokinetic and Metabolic Profiling of 3 Piperazin 1 Yl 1h Indole Analogs

In Vivo Oral Bioavailability and Distribution (e.g., Brain Penetration)

The oral route is the most convenient for drug administration, making oral bioavailability a key parameter in drug design. Several studies have investigated the oral pharmacokinetic properties of 3-(piperazin-1-yl)-1H-indole analogs, particularly the 3-(propylpiperazinyl)indole series. Unlike other series targeting specific receptors, several propylpiperazine derivatives have demonstrated good oral bioavailability across multiple species nih.govacs.org.

The distribution of these compounds, especially their ability to cross the blood-brain barrier (BBB), is crucial for centrally acting agents. Achieving the right balance of physicochemical properties, such as lipophilicity and polar surface area, is essential for BBB penetration while limiting non-specific binding nih.gov. In silico studies have been used to predict the BBB penetration of various indole (B1671886) and piperazine (B1678402) derivatives. While some computational models for novel indole derivatives predicted good oral absorption but no BBB penetration japsonline.com, others predicted that certain analogs are capable of crossing the BBB to affect the central nervous system researchgate.net. The design of D3 receptor antagonists based on an N-(4-(4-(aryl)piperazin-1-yl)butyl)arylcarboxamide scaffold, which shares the piperazine moiety, has focused on reducing lipophilicity to improve brain penetration and localization to D3 receptor-rich areas nih.gov.

Table 1: Influence of Structural Modifications on Oral Pharmacokinetics of this compound Analogs

Structural ModificationKey FindingReference
Propyl LinkerSeveral 3-(propylpiperazinyl)indoles exhibit good oral bioavailability in multiple species. nih.govacs.org
FluorinationIncorporation of fluorine reduces pKa, which beneficially influences oral absorption. nih.govacs.org
Piperazine vs. Piperidine (B6355638)The 3-(3-(piperazin-1-yl)propyl)indole series demonstrated pharmacokinetic advantages over the corresponding piperidine series. nih.govacs.org

Metabolic Stability and In Vitro Human Liver Microsomal Stability

Studies on structurally related piperazine compounds have shown that they can be susceptible to rapid metabolism. For example, a series of piperazin-1-ylpyridazines showed very short in vitro microsomal half-lives (t½) of approximately 2-3 minutes in both mouse and human liver microsomes, indicating rapid intrinsic clearance nih.govresearchgate.net. Metabolite identification in these cases revealed that mono-hydroxylation on aromatic rings and oxidation at nitrogen atoms were major metabolic pathways nih.gov.

Similarly, a study on the synthetic cannabinoid AM1220, which features a {1-[(1-methylpiperidin-2-yl)methyl]-1H-indol-3-yl} core, reported a very short in vitro half-life of 3.7 ± 0.4 minutes in HLM incubations springermedizin.de. This corresponds to high intrinsic and hepatic clearance, suggesting extensive first-pass metabolism springermedizin.de. Computational models and empirical metabolite identification are often used in conjunction to guide structural modifications aimed at blocking these metabolic "soft spots" and improving stability nih.govresearchgate.net. A study focusing on arylpiperazine derivatives also utilized HLM incubations to assess metabolic stability, quantifying the parent compound depletion over time using liquid chromatography-mass spectrometry (LC-MS) plos.org.

Table 2: Metabolic Stability of Piperazine-Containing Compounds in Liver Microsomes

Compound ClassMicrosome SourceIn Vitro Half-life (t½)Key FindingsReference
Piperazin-1-ylpyridazinesHLM/MLM~3 minRapid metabolism via oxidation and hydroxylation. Structural modifications improved t½ >50-fold. nih.govresearchgate.net
AM1220 (Indole derivative)HLM3.7 ± 0.4 minHigh intrinsic and hepatic clearance predicted. springermedizin.de
ArylpiperazinesHLMVariableUsed to develop quantitative metabolic stability-structure relationship models. plos.org

Prediction and Evaluation of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

In silico computational tools are increasingly used in the early stages of drug discovery to predict the ADME profiles of novel compounds, thereby reducing late-stage failures nih.govnih.gov. Various software platforms and online tools are employed to forecast physicochemical properties, pharmacokinetics, and drug-likeness.

For various series of indole and piperazine derivatives, in silico studies have predicted a range of ADME properties. These predictions often include parameters such as human intestinal absorption (HIA), Caco-2 permeability, plasma protein binding, and inhibition or substrate activity for cytochrome P450 (CYP) enzymes japsonline.comalliedacademies.org. For instance, a study on novel indole derivatives suggested good oral absorption but no CYP2D6 inhibition japsonline.com. Another in silico analysis of 1-piperazine indole hybrids indicated that most compounds successfully passed pharmacokinetic evaluations nih.govnih.gov.

These predictive models are valuable for prioritizing candidates for synthesis and in vitro testing. For example, ADME predictions for a series of newly synthesized piperazine derivatives helped identify them as suitable oral drug candidates for further investigation researchgate.net. The use of computational tools like SwissADME and ADMETlab allows for the early assessment of a compound's potential to be well-absorbed, distribute to the target tissue, metabolize at an appropriate rate, and be cleared from the body, guiding the design of analogs with more favorable pharmacokinetic profiles nih.govmdpi.com.

Table 3: Commonly Predicted In Silico ADME Properties for Indole-Piperazine Analogs

ADME ParameterPrediction GoalRelevance
Human Intestinal Absorption (HIA)HighPredicts oral absorption efficiency.
Blood-Brain Barrier (BBB) PenetrationYes/NoDetermines potential for CNS activity.
CYP450 InhibitionLow/NoneAssesses risk of drug-drug interactions.
P-glycoprotein (P-gp) SubstrateYes/NoPredicts potential for active efflux from cells.
Plasma Protein Binding (PPB)OptimalInfluences the fraction of free drug available for therapeutic effect.
Drug-Likeness Rules (e.g., Lipinski's)ComplianceEvaluates if the compound has physicochemical properties consistent with known oral drugs.

Computational Chemistry and in Silico Approaches in 3 Piperazin 1 Yl 1h Indole Research

Molecular Docking Studies for Elucidating Ligand-Target Interactions

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. This method has been extensively applied to understand the interactions between 3-(piperazin-1-yl)-1H-indole derivatives and their biological targets, most notably the serotonin (B10506) 5-HT1A receptor and the serotonin transporter (SERT).

Research has shown that the protonated nitrogen atom (N-4) of the piperazine (B1678402) ring in these derivatives plays a crucial role in anchoring the ligand to the 5-HT1A receptor. This is achieved through a charge-reinforced hydrogen bond with a key aspartate residue, specifically Asp116 (Asp3.32). nih.gov Further stabilization of the ligand-receptor complex is often achieved through various non-covalent interactions, including:

Salt bridge interactions: Involving the protonated piperazine nitrogen and acidic residues like aspartate. nih.gov

π-π stacking interactions: Occurring between the aromatic indole (B1671886) ring of the ligand and aromatic residues of the receptor, such as phenylalanine and tyrosine.

Hydrogen bond interactions: Involving other functional groups on the ligand and polar residues within the binding pocket, such as serine.

For instance, in studies of 3-[3-(4-aryl-1-piperazinyl)-propyl]-1H-indole derivatives, molecular docking simulations revealed that compounds with high affinity for the 5-HT1A receptor, such as those with IC50 values as low as 15 nM, consistently showed the piperazine N-4 atom forming a critical interaction with Asp(3.32). nih.gov Similarly, docking studies into the serotonin transporter (SERT) have highlighted the importance of ionic and π-cation interactions between the piperazine N-1 and residues like Asp98 and Tyr176, while the indole moiety engages in aromatic interactions with Tyr176 and Phe341. nih.gov

The binding modes of these derivatives can vary depending on the specific substitutions on the indole and arylpiperazine rings. For example, the presence of a fluorine atom on the indole moiety can induce a different docking pose compared to its non-fluorinated counterpart, leading to less favorable interactions and lower binding affinity. nih.gov

Compound SeriesTargetKey Interacting ResiduesBinding Affinity (Ki or IC50)
3-[3-(4-Aryl-1-piperazinyl)-propyl]-1H-indole derivatives5-HT1A ReceptorAsp(3.32)15 nM (for highest affinity compounds) nih.gov
2,3-dihydro-benzo nih.govsemanticscholar.orgoxazin-4-yl)-2-{4-[3-(1H-3indolyl)-propyl]-1-piperazinyl}-ethanamidesSERTAsp98, Tyr176, Phe3415.63 ± 0.82 nM to 6.85 ± 0.19 nM (for highest affinity compounds) nih.gov
Indolealkylpiperazine derivatives with a benzamide (B126) moiety5-HT1A ReceptorT3.37, D3.321.01 nM (EC50 for compound 13m) nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.

For this compound derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully employed to understand the structural requirements for high affinity towards targets like SERT. In one such study on a series of 27 indolylpropylpiperazine derivatives, robust and predictive CoMFA and CoMSIA models were developed. nih.gov

The statistical significance of these models was validated both internally and externally, yielding high cross-validated correlation coefficients (q²) and non-cross-validated correlation coefficients (r²ncv). nih.gov These models generate 3D contour maps that visualize the regions around the aligned molecules where specific physicochemical properties are favorable or unfavorable for biological activity. For example, these maps can indicate areas where steric bulk, positive or negative electrostatic potential, hydrophobicity, or hydrogen bond donor/acceptor properties would enhance or diminish the binding affinity.

The key findings from such QSAR studies often highlight the importance of:

Steric properties: The size and shape of substituents on the indole and arylpiperazine rings can significantly influence binding.

Electrostatic properties: The distribution of electron density and the presence of charged groups are critical for interactions with polar residues in the binding pocket.

QSAR ModelTargetq² (Cross-validated)r²ncv (Non-cross-validated)Key Findings
CoMFASERT0.625 nih.gov0.967 nih.govSteric and electrostatic fields are significant for binding affinity.
CoMSIASERT0.523 nih.gov0.959 nih.govSteric, electrostatic, and hydrophobic fields contribute to the binding affinity.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations have been utilized to study the conformational flexibility of this compound derivatives and the stability of their interactions with target receptors.

In a study of novel indolealkylpiperazine derivatives as 5-HT1A receptor agonists, 200 ns MD simulations were performed on both the ligand-bound active state of the receptor and the unbound (apo) inactive state. nih.gov The stability of the ligand within the binding pocket and the conformational changes in the receptor upon ligand binding were analyzed. The root mean square deviation (RMSD) of the ligand is a key metric used to assess its stability in the binding site throughout the simulation. nih.gov Lower and stable RMSD values for the ligand indicate a stable binding mode. polyu.edu.hk

These simulations can reveal:

Conformational changes: How the ligand and receptor adapt to each other upon binding.

Binding stability: The persistence of key interactions, such as hydrogen bonds and salt bridges, over the simulation time.

Water molecule dynamics: The role of water molecules in mediating ligand-receptor interactions.

For example, MD simulations can confirm that the crucial salt bridge between the protonated piperazine nitrogen and an aspartate residue is maintained throughout the simulation, highlighting its importance for stable binding. Furthermore, these simulations can shed light on the activation mechanism of a receptor induced by the binding of an agonist. nih.gov

Virtual Screening and De Novo Drug Design Strategies for Indole-Piperazine Scaffolds

The this compound scaffold has proven to be a valuable starting point for the discovery of new drug candidates through virtual screening and de novo design strategies.

Virtual screening involves the computational screening of large chemical libraries to identify molecules that are likely to bind to a specific biological target. This can be done through two main approaches:

Ligand-based virtual screening: This method uses the structural information of known active compounds to identify other molecules in a database with similar properties. nih.gov

Structure-based virtual screening: This approach utilizes the 3D structure of the target receptor to dock and score a large number of compounds from a library.

For instance, a dynamic pharmacophore-based virtual screening led to the discovery of a selective and potent 5-HT1A receptor agonist with an indolealkylpiperazine scaffold. nih.govnih.gov This initial hit compound then served as a template for the design and synthesis of a series of more potent derivatives.

De novo drug design is a computational method used to design novel molecules with desired properties from scratch. This can be achieved by assembling small molecular fragments in the binding site of a target receptor. The indole-piperazine scaffold can be used as a core fragment in such design strategies. By exploring different substitutions on the indole and piperazine rings, novel compounds with potentially improved affinity, selectivity, and pharmacokinetic properties can be designed and prioritized for synthesis.

Fragment-based drug design (FBDD) is a related approach where small, low-molecular-weight fragments that bind to the target are identified and then grown or linked together to create more potent lead compounds. The indole and piperazine moieties can serve as key fragments in FBDD campaigns targeting various receptors.

Therapeutic Applications and Translational Potential of 3 Piperazin 1 Yl 1h Indole Based Agents

Advancements in Neuropsychiatric and Neurological Disorder Treatment

The unique ability of the arylpiperazine moiety, a key component of the 3-(piperazin-1-yl)-1H-indole structure, to interact with various central nervous system (CNS) receptors has made it an indispensable pharmacophore in the development of drugs for neurological and psychiatric conditions. nih.gov Derivatives built upon this scaffold have shown promise in treating a spectrum of disorders by modulating neurotransmitter systems critical to brain function. nih.gov

Alzheimer's Disease and Cognition Enhancement

The multifactorial nature of Alzheimer's disease (AD) necessitates the development of multi-target-directed ligands (MTDLs), a strategy where indole-based compounds have shown considerable promise. cambridge.org Researchers have designed novel series of indole-based compounds that exhibit inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical to the cholinergic hypothesis of AD. nih.govresearchgate.net Furthermore, certain derivatives have demonstrated the ability to inhibit the self-induced aggregation of amyloid-beta (Aβ) peptides, a pathological hallmark of the disease. nih.govresearchgate.net

One notable piperazine (B1678402) derivative, PMS1339, has been identified as a tri-functional agent. It exhibits significant inhibition of both mouse brain AChE (IC50 = 4.41 µM) and serum butyrylcholinesterase (BuChE, IC50 = 1.09 µM). nih.gov Enzyme kinetics studies revealed it acts as a mixed-type competitive AChE inhibitor. nih.gov In addition to its enzymatic inhibition, PMS1339 was shown to impede AChE-induced Aβ aggregation and, in animal models, successfully reversed scopolamine-induced memory impairment. nih.gov

Other studies have focused on novel piperazine derivatives as dual-binding site inhibitors of AChE. attcnetwork.orgresearchgate.net The most promising of these compounds, 1d and 3c , displayed potent IC50 values and effectively reversed memory deficits in a passive avoidance mouse model. attcnetwork.org These findings highlight the potential of the this compound scaffold in generating effective cognitive enhancers and disease-modifying agents for Alzheimer's disease. nih.gov

Table 1: Cholinesterase Inhibitory Activity of Selected Piperazine Derivatives

Compound Target IC50 (µM)
PMS1339 Brain AChE 4.41
PMS1339 Serum BuChE 1.09
1d AChE 2.23
3c AChE 14.38

Management of Anxiety, Depression, and Schizophrenia

Arylpiperazine derivatives are integral to the treatment of various psychiatric disorders due to their interaction with serotonergic and dopaminergic systems. nih.gov Research into new arylpiperazine compounds has confirmed their anxiolytic effects, with mechanisms suggested to involve direct participation of 5-HT1A receptors and indirect involvement of the GABAergic system. europeanreview.org

The indole (B1671886) nucleus itself is a key feature in many compounds developed for depression and anxiety, largely due to its affinity for serotonin (B10506) (5-HT) receptors, particularly the 5-HT2 subtype. researchgate.net The therapeutic efficacy of drugs targeting these systems for 5-HT2-associated disorders like depression and anxiety is well-established. researchgate.net Furthermore, some piperazine derivatives are known to have psychostimulant and hallucinogenic effects, which has led to their abuse but also underscores their potent activity within the CNS, which is relevant to understanding conditions like psychosis and schizophrenia. nih.gov Novel antipsychotics such as Lumateperone, which simultaneously modulate serotonin, dopamine (B1211576), and glutamate (B1630785) neurotransmission, exemplify the complex but effective pharmacology achievable with structures related to the arylpiperazine class. nih.gov

Intervention in Substance Use Disorders

While direct studies on this compound for substance use disorders are limited, the broader class of arylpiperazine derivatives has shown significant potential in this area. The underlying mechanism relates to the modulation of dopamine and serotonin pathways, which are central to the brain's reward system and the addiction process. acs.org

Aripiprazole (B633), a well-known arylpiperazine derivative, acts as a partial agonist at the dopamine D2 receptor. acs.org This mechanism is crucial, as dopaminergic dysfunction is a core component of addiction. acs.orgresearchgate.net By stabilizing the dopamine system, aripiprazole can modulate reward, craving, and impulsive behaviors associated with alcoholism and other substance dependencies. acs.orgscbt.com Animal models have shown that aripiprazole can decrease alcohol consumption. acs.org

Similarly, vortioxetine (B1682262), another arylpiperazine-based drug, has been found to be effective in patients with major depressive disorder (MDD) and comorbid substance use disorder (SUD). cambridge.org Studies have shown that treatment with vortioxetine can lead to a significant reduction in the consumption of substances like alcohol, cannabis, and cocaine. cambridge.orgnih.gov This suggests that by treating the underlying depressive symptoms and potentially modulating neural circuits related to reward and mood, these compounds can aid in reducing substance use. nih.gov The potential for D3 receptor antagonists, a target for some arylpiperazine derivatives, is also being explored for treating drug-seeking behaviors. sigmaaldrich.com

Parkinson's Disease Therapeutics

The development of therapies for Parkinson's disease (PD) has also benefited from indole-based structures. Research has focused on creating potent and selective agonists for dopamine receptors, particularly the D2 and D3 subtypes, which are critical in motor control. nih.govmdpi.com One line of research has produced highly selective D3 receptor agonists from an N6-(2-(4-(1H-indol-5-yl)piperazin-1-yl)ethyl) template, with one of the most selective agonists known to date, (-)-40 , demonstrating an EC50 of 0.26 nM for the D3 receptor. nih.gov

Another innovative approach involves designing bifunctional molecules that combine dopamine agonism with iron-chelating properties, addressing the oxidative stress implicated in PD pathogenesis. mdpi.com In vivo studies with these compounds have shown potent activity in reversing locomotor deficits in animal models of PD. mdpi.com

Furthermore, the indole derivative NC009-1 has been investigated for its neuroprotective effects. In both cell and mouse models of PD, NC009-1 was found to alleviate neuroinflammation and oxidative stress. It achieved this by reducing the production of inflammatory factors like IL-1β, IL-6, and TNF-α and down-regulating the NLRP3 inflammasome, indicating its potential as a disease-modifying agent for Parkinson's disease.

Oncology and Innovative Cancer Therapeutics

The this compound scaffold is a promising backbone for the creation of novel anticancer agents. A series of 3-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives demonstrated significant cytotoxic activity against several human cancer cell lines, including liver (HUH7), breast (MCF7), and colon (HCT116). acs.org The compound 3s , featuring a 3,4-dichlorophenyl substituent on the piperazine ring, was the most potent, with IC50 values of 3.42 µM, 2.92 µM, and 9.33 µM against HUH7, MCF7, and HCT116 cell lines, respectively, outperforming the standard drug 5-fluorouracil (B62378) in some cases. acs.org

Other research has explored linking the piperazine moiety to different molecular frameworks. Novel vindoline-piperazine conjugates, for instance, showed significant antiproliferative effects across a panel of 60 human tumor cell lines. Specifically, compounds 23 (a [4-(trifluoromethyl)benzyl]piperazine derivative) and 25 (a 1-bis(4-fluorophenyl)methyl piperazine derivative) were highly potent against colon, CNS, melanoma, renal, and breast cancer cells. Similarly, pyrazolinyl-indole derivatives such as HD05 exhibited a broad range of cancer cell growth inhibition against nine different panels of cell lines.

The introduction of the indole moiety to the C-28 position of the natural product betulin (B1666924) also yielded derivatives with enhanced anticancer potential, particularly against the MCF-7 breast cancer cell line. Furthermore, novel indole–1,2,4-triazole hybrids have been synthesized and tested against hepatocellular cancer (Hep-G2). The 3,4-dichloro substituted compound 8b displayed excellent cytotoxicity, comparable to the standard drug doxorubicin.

Table 2: Cytotoxic Activity of this compound-Based Agents in Oncology

Compound Cancer Cell Line Activity Measurement
3s Liver (HUH7) IC50 3.42 µM
Breast (MCF7) IC50 2.92 µM
Colon (HCT116) IC50 9.33 µM
23 Breast (MDA-MB-468) GI50 1.00 µM
25 Lung (HOP-92) GI50 1.35 µM
8b Liver (Hep-G2) Cell Viability 10.99 ± 0.59%

Anti-infective Drug Development

Derivatives of this compound have demonstrated significant potential as anti-infective agents, with activity against a wide range of bacteria and fungi. acs.org Novel 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have shown multidirectional antimicrobial activity. researchgate.net They are particularly effective against Gram-positive bacteria, such as Staphylococcus species, and show high fungistatic activity against Candida species, with minimum inhibitory concentrations (MICs) as low as 0.49 µg/mL against C. parapsilosis. researchgate.net

Another class, 3-pyrazolylindole derivatives incorporating a piperazine moiety, exhibited potent antibacterial activity against several phytopathogenic bacteria. Compound P16 was a notable inhibitor of Xanthomonas oryzae pv oryzae (Xoo) and Xanthomonas axonopodis pv citri (Xac), with EC50 values of 2.54 µg/mL and 3.49 µg/mL, respectively. Mechanistic studies revealed that P16 suppresses biofilm formation, disrupts bacterial motility, and induces bacterial apoptosis.

The anti-infective spectrum of these compounds also includes antifungal properties. Certain 3-piperazinylmethyl-5-aryl-1H-1,2,4-triazoles displayed greater antifungal activity than the standard drug ketoconazole (B1673606) against Cladosporium cladosporoides and Aspergillus niger. scbt.com Furthermore, piperazine hybridized coumarin (B35378) indolylcyanoenones have been synthesized, with compound 9c showing potent activity against S. aureus with an MIC value of 4 μg/mL.

Table 3: Anti-infective Activity of this compound-Based Agents

Compound Class/Derivative Target Organism Activity Measurement
3-(Piperazin-1-yl)-1,2-benzothiazole Candida parapsilosis MIC 0.49 µg/mL
P16 Xanthomonas oryzae pv oryzae EC50 2.54 µg/mL
P16 Xanthomonas axonopodis pv citri EC50 3.49 µg/mL
9c Staphylococcus aureus 6538 MIC 4 µg/mL
4'-​(Piperazin-​1-​yl)​benzanilides S. aureus MIC 16-64 µg/mL
A. baumannii MIC 32-64 µg/mL

Benign Prostatic Hyperplasia (BPH) Management Strategies

Recent research has highlighted the potential of this compound derivatives in the management of benign prostatic hyperplasia (BPH), a common condition in aging men characterized by the non-malignant enlargement of the prostate gland. A notable example is the naftopidil-derived α1D/1A antagonist, HJZ-12, which has demonstrated significant efficacy in preclinical models of BPH.

In a study utilizing an estrogen/androgen-induced rat model of BPH, HJZ-12 was found to be more effective than the parent compound, naftopidil (B1677906), in preventing the progression of prostatic hyperplasia. While both HJZ-12 and naftopidil were capable of decreasing prostate weight and proliferation, HJZ-12 also uniquely contributed to a reduction in prostate volume and the induction of apoptosis, or programmed cell death, within the prostate tissue.

Further investigations into the mechanism of action of HJZ-12 were conducted using the human BPH-1 cell line. These in vitro studies revealed that HJZ-12 significantly inhibited cell viability and induced apoptosis. Interestingly, these effects were found to be independent of its α1-adrenoceptor antagonist activity. This suggests that HJZ-12 possesses a multi-target mechanism of action, which may contribute to its enhanced therapeutic profile in BPH.

To elucidate the molecular pathways involved in the apoptotic effects of HJZ-12, RNA-Seq analysis was performed. This led to the identification of several anti-apoptotic genes, with B-lymphoma Mo-MLV insertion region 1 (Bmi-1) being implicated in the induction of apoptosis by HJZ-12 in BPH-1 cells. The ability of HJZ-12 to induce apoptosis through an α1-independent pathway marks it as a promising candidate for further development as a multi-target therapeutic agent for BPH.

Table 1: Comparative Effects of HJZ-12 and Naftopidil in a Rat BPH Model

Feature HJZ-12 Naftopidil
Prostate Weight Decreased Decreased
Proliferation Decreased Decreased
Prostate Volume Shrunk Not Affected
Apoptosis Induced Not Affected

Potential in Other Emerging Therapeutic Areas

The structural versatility of the this compound scaffold has prompted its investigation in a range of other therapeutic areas beyond BPH, with promising results in neurodegenerative diseases, migraine, and oncology.

Neurodegenerative Diseases:

In the context of Alzheimer's disease, derivatives of 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole have been explored as multi-target-directed ligands (MTDLs). These compounds have been designed to simultaneously address several pathological factors of the disease. They have shown potential as antagonists of the 5-HT6 receptor, which is involved in cognitive processes, and as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine (B1216132). Furthermore, some of these derivatives have demonstrated the ability to inhibit the aggregation of amyloid-β, a key event in the formation of amyloid plaques in the brains of Alzheimer's patients.

Migraine:

A series of 3-(propylpiperazinyl)indoles have been synthesized and evaluated as selective agonists for the 5-HT1D receptor, a key target in the acute treatment of migraine. These compounds have demonstrated subnanomolar potency and high selectivity for the 5-HT1D receptor over the 5-HT1B receptor. One particular compound, 1-(3-[5-(1,2,4-triazol-4-yl)-1H-indol-3-yl]propyl)-4-(2-(3-fluorophenyl)ethyl)piperazine (compound 7f), has been identified as an optimal candidate due to its excellent selectivity and good oral bioavailability in multiple species. This has led to its selection for further investigation as a potential new treatment for migraine.

Oncology:

The this compound scaffold has also been incorporated into molecules designed as anticancer agents. One area of investigation is the development of tubulin polymerization inhibitors. By disrupting the dynamics of microtubules, which are essential for cell division, these compounds can selectively target rapidly dividing cancer cells. Additionally, pyrazolinyl-indole derivatives have been synthesized and shown to act as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. The overexpression or mutation of EGFR is a common feature in many cancers, making it an important target for cancer therapy.

Table 2: Emerging Therapeutic Targets of this compound Derivatives

Therapeutic Area Molecular Target Potential Indication
Neurodegenerative Diseases 5-HT6 Receptor, AChE, BChE, Amyloid-β Aggregation Alzheimer's Disease
Migraine 5-HT1D Receptor Acute Migraine
Oncology Tubulin, EGFR Tyrosine Kinase Various Cancers

Future Directions and Research Opportunities for 3 Piperazin 1 Yl 1h Indole Compounds

Design and Synthesis of Next-Generation Analogues with Enhanced Potency and Selectivity

A primary focus for future research will be the rational design and synthesis of new analogues of 3-(piperazin-1-yl)-1H-indole with improved potency and selectivity for their biological targets. This will involve a multi-pronged approach that includes structural modifications to optimize drug-receptor interactions and enhance pharmacokinetic profiles.

One promising strategy is the incorporation of fluorine atoms into the molecular structure. Fluorination has been shown to significantly reduce the pKa of compounds, which can have a beneficial influence on oral absorption. nih.gov For instance, the development of novel series of 4-fluoropiperidines and piperazine (B1678402) derivatives with fluorine in the propyl linker has yielded ligands with high affinity and selectivity for the human 5-HT1D receptor. nih.gov

Further synthetic exploration could involve the creation of indole-chalcone derivatives, which have been investigated as dual-targeted agents that inhibit both tubulin polymerization and thioredoxin reductase. mdpi.com Additionally, the synthesis of novel 1H-indole-2-carboxylic acid derivatives targeting the 14-3-3η protein has shown promise in developing potent inhibitors for various human liver cancer cell lines. mdpi.com The exploration of difluoromethylated 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives is another avenue aimed at improving the pharmacokinetic and ADME properties of 5-HT6 receptor antagonists. mdpi.com

The synthesis of indole-piperazine derivatives has also yielded compounds with significant antibacterial efficacy, including against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Future work in this area could focus on optimizing these scaffolds to develop new antimicrobial agents. nih.gov

Compound Series Modification Strategy Target/Activity Key Findings
3-(3-(piperazin-1-yl)propyl)indolesFluorination5-HT1D receptorReduced pKa, improved oral absorption. nih.gov
Indole-chalcone derivativesStructural modificationsTubulin polymerization and thioredoxin reductase inhibitorsPotent antiproliferative activity against multiple cancer cell lines. mdpi.com
1H-indole-2-carboxylic acid derivativesOptimization14-3-3η proteinPotent inhibitory activities against several human liver cancer cell lines. mdpi.com
Difluoromethylated 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivativesDifluoromethylation5-HT6 receptor antagonistsImproved pharmacokinetic and ADME properties. mdpi.com
Indole-piperazine derivativesVaried substitutionsAntibacterial agentsEfficacy against Gram-positive and Gram-negative bacteria, including MRSA. nih.gov

Development of Multi-Target Directed Ligands for Complex Diseases

The multifactorial nature of many complex diseases, such as neurodegenerative disorders and cancer, necessitates the development of therapeutics that can modulate multiple biological targets simultaneously. The this compound scaffold is well-suited for the design of multi-target directed ligands (MTDLs).

An emerging area of interest is the development of MTDLs for Alzheimer's disease. jneonatalsurg.com This involves designing molecules that can, for example, dually inhibit acetylcholinesterase (AChE) and beta-amyloid (Aβ) aggregation. jneonatalsurg.com Benzyl piperazine-based compounds are being explored as a novel chemical scaffold for such dual-action inhibitors. jneonatalsurg.com The indole (B1671886) moiety, often combined with a piperazine ring, is a recognized pharmacophore in the development of CNS-active molecules with multi-targeting properties. nih.gov

In the context of depression, researchers have synthesized 3-indolylpropyl derivatives with a dual-targeting profile against the serotonin (B10506) transporter (SERT) and the serotonin-1A receptor (5-HT1AR). nih.gov Similarly, the combination of the indole nucleus with morpholine (B109124) or benzoxazinone (B8607429) has been explored to create dual-affinity ligands for SERT and the D2 receptor. nih.gov

Future research will likely focus on the rational design of MTDLs by integrating pharmacophores with known activities against different targets into a single molecular entity. This approach holds the potential for enhanced therapeutic efficacy and a reduction in the side effects associated with polypharmacy. nknpub.com

Disease Area Targets Compound Type Therapeutic Goal
Alzheimer's DiseaseAcetylcholinesterase (AChE) and Beta-Amyloid (Aβ)Benzyl piperazine derivativesDual inhibition for disease modification. jneonatalsurg.com
DepressionSerotonin Transporter (SERT) and 5-HT1A Receptor3-indolylpropyl derivativesBalanced dual-targeting for improved antidepressant effects. nih.gov
CNS DisordersSERT and D2 ReceptorIndole clubbed with morpholine/benzoxazinoneMulti-target engagement for complex CNS-related disorders. nih.gov

Comprehensive In Vitro and In Vivo Pharmacological Characterization

A critical aspect of future research will be the thorough pharmacological characterization of novel this compound derivatives using a combination of in vitro and in vivo models. This will be essential to fully understand their therapeutic potential and to identify promising candidates for further development.

In vitro studies will continue to be vital for determining the binding affinity and functional activity of new compounds at their intended targets. For example, the affinity of novel Y2 receptor antagonists has been determined by their ability to inhibit PYY binding to human and rat Y2 receptors. nih.gov Functional activity can be assessed through assays such as the inhibition of PYY-stimulated calcium responses in cells expressing a chimeric G protein. nih.gov

In vivo characterization is necessary to evaluate the efficacy of these compounds in relevant animal models of disease. For instance, the antidepressant-like effects of indole functionalized piperazinyl derivatives have been assessed using the forced swimming test (FST) and tail suspension test (TST) in rodents. researchgate.net Furthermore, in vivo studies are crucial for determining the pharmacokinetic properties of new compounds, including their oral bioavailability. nih.gov

Future research should also include ex vivo receptor occupancy studies, which can be performed using techniques like receptor autoradiography to confirm that a compound is engaging its target in the brain after systemic administration. nih.gov

Assessment Type Methodology Purpose Example
In Vitro AffinityRadioligand binding assaysTo determine the binding potency of a compound to its target receptor.Inhibition of PYY binding to human Y2 receptors. nih.gov
In Vitro Functional ActivityCellular assaysTo assess the functional effect of a compound (e.g., agonist or antagonist).Inhibition of PYY-stimulated calcium responses. nih.gov
In Vivo EfficacyAnimal models of diseaseTo evaluate the therapeutic potential of a compound in a living organism.Forced swimming test (FST) and tail suspension test (TST) for antidepressant activity. researchgate.net
In Vivo PharmacokineticsMeasurement of drug levels in biological fluidsTo determine the absorption, distribution, metabolism, and excretion (ADME) properties of a compound.Assessment of oral bioavailability in multiple species. nih.gov
Ex Vivo Target EngagementReceptor autoradiographyTo confirm that a compound is binding to its intended target in the brain.Measurement of Y2 receptor occupancy in rats. nih.gov

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process for this compound compounds. These computational tools can analyze vast datasets to identify patterns, make predictions, and optimize the design of new molecules, thereby accelerating the identification of promising drug candidates. mdpi.com

AI and ML algorithms can be employed at various stages of the drug discovery pipeline. In the early stages, they can be used for target identification and validation by analyzing large biological datasets. researchgate.net For lead discovery, machine learning models, such as graph neural networks, can predict the properties of a large number of molecules, helping to prioritize which compounds to synthesize and test. astrazeneca.com This can significantly reduce the time and cost associated with high-throughput screening.

Furthermore, AI can be utilized for lead optimization by predicting the biological activities, pharmacokinetic properties, and toxicity profiles of molecules. mdpi.com This allows for the in silico design of analogues with improved characteristics before they are synthesized in the laboratory. The use of "transfer learning" is an emerging strategy where knowledge from large, easily generated datasets is applied to improve predictive performance for more complex and expensive-to-generate data. astrazeneca.com

The application of AI and ML is not limited to the preclinical stages. These technologies can also be used to optimize clinical trial design and identify patient populations that are most likely to respond to a particular treatment. researchgate.net

Application Area AI/ML Technique Objective
Target IdentificationAnalysis of large biological datasetsTo identify novel drug targets. researchgate.net
Lead DiscoveryGraph neural networks, virtual screeningTo predict molecular properties and prioritize compounds for synthesis. astrazeneca.com
Lead OptimizationPredictive modelingTo forecast biological activity, pharmacokinetics, and toxicity. mdpi.com
Clinical DevelopmentOptimization of clinical trial designTo enhance the efficiency and success rate of clinical trials. researchgate.net

Translational Research and Clinical Development of Lead Compounds

The ultimate goal of research on this compound compounds is the successful translation of promising preclinical candidates into clinically effective therapies. This will require a concerted effort in translational research and a well-defined path for clinical development.

Translational research acts as the bridge between basic scientific discoveries and their application in human health. dndi.org For promising this compound derivatives, this will involve a series of preclinical studies to assess their safety and tolerability, develop appropriate formulations, and establish dosing requirements. dndi.org These studies are essential for obtaining regulatory approval to initiate clinical trials.

Once a lead compound has successfully navigated preclinical development, it will enter Phase I clinical trials in healthy volunteers to further evaluate its safety and pharmacokinetic profile. Subsequent Phase II studies will assess the compound's efficacy in a small group of patients with the target disease. dndi.org If the results are positive, larger Phase III trials will be conducted to confirm its effectiveness and monitor for adverse effects in a broader population.

The successful clinical development of a this compound-based drug will depend on a number of factors, including the strength of the preclinical data, the design of the clinical trials, and the unmet medical need in the target indication. Collaboration between academic researchers, pharmaceutical companies, and regulatory agencies will be crucial for navigating the complex process of bringing a new drug to market.

Q & A

Q. What are the recommended synthetic routes for 3-(Piperazin-1-YL)-1H-indole, and how can purity be optimized?

Methodology :

  • Step 1 : Use anhydrous DMF as a solvent with coupling agents like TBTU or HOBt for amide bond formation between piperazine and indole precursors .
  • Step 2 : Purify the crude product via preparative HPLC (C18 column, gradient elution with acetonitrile/water) to achieve ≥95% purity .
  • Key Consideration : Monitor reaction progress using LC-MS (ESI+ mode) to detect intermediates and byproducts .

Q. How should researchers characterize the structural integrity of this compound?

Methodology :

  • Nuclear Magnetic Resonance (NMR) : Assign peaks using 1H^1H- and 13C^{13}C-NMR spectra. For example, the indole NH proton typically appears at δ 10.5–11.5 ppm, while piperazine protons resonate at δ 2.5–3.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated for C12_{12}H15_{15}N3_3: 213.28 g/mol) with a deviation <2 ppm .

Q. What preliminary biological assays are suitable for evaluating this compound?

Methodology :

  • Receptor Binding Assays : Screen for H1 and 5-HT2A_{2A} receptor modulation using radioligand displacement (e.g., 3H^3H-ketanserin for 5-HT2A_{2A}) .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HCT-116, MDAMB231) at concentrations ≤10 μM to assess viability reduction .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs?

Methodology :

  • Substitution Patterns : Introduce groups at the indole C-5 position (e.g., trifluoromethyl or halogens) to enhance receptor selectivity. For example, 5-trifluoromethyl analogs showed improved 5-HT2A_{2A} affinity .
  • Piperazine Modifications : Replace the piperazine ring with diazepine or oxazepine derivatives to alter pharmacokinetic properties .

Q. How do computational methods predict the pharmacological targets of this compound?

Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate binding to H1 (PDB: 6U80) and 5-HT2A_{2A} (PDB: 6A94) receptors. Focus on hydrogen bonding with Asp155 (5-HT2A_{2A}) and π-π stacking with Trp158 .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes under physiological conditions .

Q. How can researchers resolve contradictions in reported biological activities (e.g., H1 vs. 5-HT2A_{2A}2A​ modulation)?

Methodology :

  • Functional Assays : Compare cAMP inhibition (H1) vs. calcium flux assays (5-HT2A_{2A}) to differentiate receptor pathways .
  • Cross-Reactivity Profiling : Screen against off-target receptors (e.g., dopamine D2, adrenergic α1) using selectivity panels .

Q. What strategies improve synthetic yield in large-scale production of this compound?

Methodology :

  • Optimize Coupling Conditions : Increase stoichiometric ratios (1.2:1 piperazine:indole precursor) and use DIEA as a base to neutralize HCl byproducts .
  • Scale-Up Challenges : Replace DMF with greener solvents (e.g., 2-MeTHF) to simplify purification and reduce toxicity .

Q. How do researchers evaluate the metabolic stability of this compound derivatives?

Methodology :

  • Microsomal Assays : Incubate compounds with rat liver microsomes (RLM) and quantify remaining parent compound via LC-MS/MS at 0, 15, 30, and 60 min .
  • CYP450 Inhibition : Test against CYP3A4 and CYP2D6 isoforms to predict drug-drug interaction risks .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Piperazin-1-YL)-1H-indole
Reactant of Route 2
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3-(Piperazin-1-YL)-1H-indole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.